3-(Benzyloxy)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMKNMYJGWJJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Research Trajectories
Specific Reaction Types and Mechanisms Involving this compound Scaffolds
The reactivity of this compound is primarily dictated by its key functional groups: the benzamide (B126), the benzyloxy ether, and the aromatic rings. These sites allow for a variety of chemical transformations.
Oxidation Reactions of Benzyloxy and other Groups
The benzyloxy group within the this compound scaffold is susceptible to oxidation. Under specific conditions, the benzylic position can be oxidized. vulcanchem.com For instance, the benzyloxy group can be converted into a benzaldehyde (B42025) or benzoic acid derivative. Common oxidizing agents employed for such transformations on related structures include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The specific product—aldehyde or carboxylic acid—depends on the reaction conditions and the strength of the oxidizing agent used. In some cases, oxidation can also lead to the formation of benzaldehyde as a side product during other reactions. orgsyn.org
Reduction Reactions
The functional groups of this compound can undergo reduction under various conditions. The amide group can be reduced to the corresponding amine using strong reducing agents. vulcanchem.com For example, lithium aluminum hydride (LiAlH4) is a powerful reagent capable of reducing benzamides to benzylamines. askfilo.comresearchgate.net
The benzyloxy group can also be cleaved via hydrogenolysis. Catalytic hydrogenation, typically using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C), can remove the benzyl (B1604629) protecting group to yield a phenolic hydroxyl group. vulcanchem.comnih.gov This reaction is a common strategy in multi-step syntheses. vulcanchem.com It is important to note that under catalytic hydrogenation conditions, other functional groups might also be reduced. For instance, studies on related nitro-substituted benzyloxy benzamides have shown that catalytic hydrogenation can lead to the reduction of the nitro group and/or the removal of the benzyl group. rsc.org
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can occur at different sites on this compound derivatives. While the aromatic ring itself is generally electron-rich and not highly susceptible to nucleophilic aromatic substitution (SNAr), the presence of strongly electron-withdrawing groups can facilitate such reactions. rsc.org
More relevant to this scaffold are substitution reactions involving the functional groups. For example, derivatives such as N-(alkoxy)-N-(acyloxy)benzamides have been shown to have an electrophilic nitrogen atom that can react with nucleophiles like anilines and thiols via an SN2 mechanism. orgsyn.orgsmolecule.com Additionally, in derivatives containing other functional groups, such as a primary amine, this group can act as a nucleophile in substitution reactions. vulcanchem.com
Acylation Reactions
Acylation reactions on the this compound scaffold typically target the amide nitrogen. While the amide nitrogen is generally less nucleophilic than an amine, N-acylation can be achieved under certain conditions. The use of highly reactive acylating agents, such as acyl chlorides, in the presence of a base is a common method for acylating amines and can be applied to amides. nih.gov
More sophisticated methods involve the use of N-acylbenzotriazoles, which are effective acylating agents for a wide range of amines and can be used for the synthesis of tertiary amides. nih.gov The benzoyl group in a related compound, N-Benzoyl-N-(benzyloxy)benzamide, is noted to facilitate further acylation reactions, allowing for the introduction of additional functional groups. smolecule.com
Rearrangement Reactions
A significant rearrangement reaction involving the this compound scaffold is the vulcanchem.com-Wittig rearrangement. This reaction transforms aryl benzyl ethers into substituted diarylmethanols and is typically promoted by a strong base. acs.orgnih.gov The vulcanchem.com-Wittig rearrangement proceeds through a radical dissociation-recombination mechanism within a solvent cage. organic-chemistry.org
Research has demonstrated that the N-butyl amide group is an effective promoter for the vulcanchem.com-Wittig rearrangement of 3-(benzyloxy)-N-butylbenzamide (37a). acs.orgnih.gov Treatment with n-butyllithium (n-BuLi) in dry tetrahydrofuran (B95107) (THF) at room temperature leads to the formation of N-butyl-3-(hydroxy(phenyl)methyl)benzamide (38a). acs.org This transformation provides a route to isomerically pure meta-substituted diarylmethanols. nih.gov The reaction is compatible with various functional groups, although it is unsuccessful with nitro groups due to their incompatibility with butyllithium. nih.gov
The general mechanism involves the deprotonation at the benzylic carbon, facilitated by the strong base, followed by the rearrangement. The stability of the resulting carbanion and the subsequent radical intermediates is crucial for the reaction's success. organic-chemistry.org
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-(Benzyloxy)-N-butylbenzamide (37a) | n-Butyllithium (3.3 equiv.) | Dry THF | Stirred at rt for 2 h | N-Butyl-3-(hydroxy(phenyl)methyl)benzamide (38a) | 80% | acs.org |
Heteroatom Rearrangement On Nitrogen (HERON)
The Heteroatom Rearrangement on Nitrogen (HERON) reaction is a significant transformation observed in bisheteroatom-substituted amides, a class of compounds structurally related to this compound. researcher.life This rearrangement involves the migration of a substituent from the amide nitrogen to the carbonyl carbon. researcher.lifed-nb.info
In the context of N-(acyloxy)-N-alkoxybenzamides, such as N-(benzoyloxy)-N-(benzyloxy)benzamides, the HERON reaction occurs under specific conditions. acs.orgacs.org When these compounds react with hydroxide (B78521), they undergo an unusual BAl2 reaction at the nitrogen atom. This process yields anomeric hydroxamic ester intermediates, which then intramolecularly rearrange to form esters via the HERON pathway. acs.orgacs.org This reaction is driven by the electronic properties of the anomeric amide, where reduced resonance stabilization and pronounced anomeric effects facilitate the migration of the more electronegative group to the carbonyl carbon, leading to the formation of an acyl derivative and a heteroatom-substituted nitrene. researcher.life Density functional theory calculations have provided support for the HERON reaction pathway. acs.org
The general mechanism can be summarized as follows:
Nucleophilic attack (e.g., by a hydroxide ion) at the amide nitrogen. acs.org
Formation of an anomeric hydroxamic ester intermediate. acs.orgacs.org
Intramolecular rearrangement where the alkoxy group migrates from the nitrogen to the carbonyl carbon. d-nb.infoacs.org
This concerted process results in the formation of an ester and a nitrene-like species. researcher.life
This reaction is a key feature of the reactivity of N-alkoxy-N-acyloxyamides, highlighting the complex electronic interactions at the substituted amide nitrogen. acs.orgorgsyn.org
Optimization of Synthetic Pathways and Reaction Control
The efficient synthesis of benzamide derivatives requires careful optimization of reaction pathways, particularly when considering large-scale production and the need for high purity.
Scalability Considerations in Production
Scaling up the synthesis of benzyloxybenzamide derivatives from laboratory to industrial production introduces several challenges that necessitate process optimization for efficiency, safety, and reproducibility.
Key considerations for scalability include:
Reaction Concentration and Temperature: As demonstrated in the synthesis of related anomeric amides like N-(benzyloxy)-N-(pivaloxy)-4-(trifluoromethyl)benzamide, careful control over reactant concentration and reaction temperature is crucial. orgsyn.org Maintaining optimal parameters helps to suppress the formation of impurities and ensures the reproducibility of the synthesis on a larger scale, as shown in a successful 5-gram scale preparation. orgsyn.org
Solvent and Reagent Quantities: Increasing the scale of a reaction from milligrams to multiple grams or kilograms requires adjustments to solvent volumes to ensure proper mixing and heat transfer. For instance, a synthesis of (R)-1-Chlorooct-7-en-3-ol, an intermediate for a complex molecule, was successfully scaled up to 17 grams by managing reagent addition and temperature, demonstrating robustness even at higher concentrations (from 0.18 M to 0.5 M). acs.org
Continuous Flow Technology: For industrial-scale production of some benzamide derivatives, continuous flow reactors are employed. This technology offers superior control over reaction parameters such as temperature and mixing, which can lead to enhanced yields, better reproducibility, and improved safety compared to batch processing.
Reagent Addition and Work-up: The method of reagent addition can be critical. In a synthesis starting from 3-(benzyloxy)benzoyl chloride, dropwise addition of reagents at controlled temperatures is specified to manage the reaction's exothermicity. acs.org Post-reaction work-up procedures, such as washing and extraction, must also be scalable to handle larger volumes efficiently. orgsyn.orgacs.org
| Parameter | Challenge in Scaling Up | Optimization Strategy | Source |
|---|---|---|---|
| Temperature Control | Managing exothermic reactions and maintaining uniform temperature in large volumes. | Utilizing jacketed reactors, controlled reagent addition, and continuous flow reactors. | orgsyn.org |
| Mixing | Ensuring homogeneity of reactants in large-scale batch reactors. | Employing efficient mechanical stirrers and optimizing reactor geometry. | |
| Reaction Time | Ensuring complete conversion without byproduct formation. | Monitoring reaction progress (e.g., via TLC or HPLC) to determine optimal time. | orgsyn.org |
| Solvent Use | Minimizing large volumes of solvents for environmental and cost reasons. | Running reactions at higher concentrations; selecting efficient and recyclable solvents. | acs.org |
Control of Side Reactions and Impurity Formation
Achieving high purity in the final product is contingent on minimizing side reactions and effectively removing any impurities that do form. The synthesis of this compound and its derivatives is susceptible to the formation of various byproducts.
Strategies for controlling impurities include:
Stoichiometric Control: Precise control over the molar ratios of reactants is essential. For example, in syntheses related to 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide, controlling the molar ratios and the rate of reagent addition can minimize the formation of side products like bis-substituted ammonium (B1175870) salts.
Temperature and Concentration Management: As noted in the scalable synthesis of N-(benzyloxy)-N-(pivaloxy)-4-(trifluoromethyl)benzamide, maintaining a controlled temperature and reactant concentration is a primary method for suppressing the formation of unwanted byproducts. orgsyn.org
Use of Protecting Groups: In syntheses involving multi-functionalized benzamides, protecting groups can be used to prevent side reactions at other reactive sites. For instance, acetylating an amino group during a phenol (B47542) alkylation step prevents the formation of N-alkylated byproducts.
Purification Techniques: Effective purification methods are critical for removing any impurities that form despite optimization. Common techniques include recrystallization, which was used to purify an imidoyl chloride intermediate, and column chromatography. orgsyn.orgbeilstein-journals.org For larger scales, using a silica (B1680970) plug can be an efficient primary purification step. acs.org
| Reaction Type | Potential Side Product/Impurity | Control Method | Source |
|---|---|---|---|
| Amide Formation | Unreacted starting materials (e.g., benzoyl chloride, amine). | Control of stoichiometry, monitoring reaction completion (TLC). | orgsyn.orgacs.org |
| Alkylation/Acylation | Over-acylated or bis-substituted species. | Controlling molar ratios and rate of reagent addition. | |
| Wittig Rearrangement | Isomeric rearrangement products. | Choice of ortho-, meta-, or para-substituted starting material influences product distribution. | acs.org |
| General Synthesis | Various byproducts from competing reaction pathways. | Strict control of temperature and concentration; use of optimized catalysts. | orgsyn.org |
Biological Activity Studies and Therapeutic Potential
Anti-infective Applications
Benzamide (B126) derivatives are recognized for their broad-spectrum pharmacological properties, including antimicrobial activities. Research has explored their effectiveness against both bacterial and fungal pathogens.
Derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized and investigated for their anti-tubercular activity. nih.gov The inclusion of a β-lactam ring, a key feature in many antibiotics, was a central part of the design strategy. nih.gov
Studies on various synthesized benzamide derivatives have demonstrated significant cytotoxicity against human colorectal carcinoma cell lines and also shown promising results in antimicrobial screenings. Certain derivatives exhibited minimum inhibitory concentrations (MIC) that were competitive with standard antimicrobial agents against pathogens like Staphylococcus aureus and Escherichia coli. nanobioletters.com For instance, one study found a derivative with MIC values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com
Additionally, benzotriazole-containing benzamide derivatives have shown potential antifungal activity against Candida albicans and Aspergillus niger, with MIC values reported in the range of 1.6 to 25 μg/mL.
The 3-(benzyloxy)benzamide scaffold has served as a foundation for developing potent agents against protozoan parasites, including those that cause Human African Trypanosomiasis (HAT) and malaria.
A phenotypic screening for activity against Trypanosoma brucei led to the identification of N-(2-aminoethyl)-N-phenyl benzamides as a starting point for medicinal chemistry efforts. nih.gov This led to the development of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. The most potent compound, 73, had an in vitro EC50 of 0.001μM against T. brucei. nih.gov This compound was orally bioavailable and cured two out of three infected mice in an acute model of the disease, marking it as a promising lead for new HAT treatments. nih.gov
In the context of malaria, a series of N-benzoyl-2-hydroxybenzamides were evaluated against the K1 isolate of Plasmodium falciparum. nih.gov One compound, 1r, was found to have activity 21-fold greater than the standard antimalarial drug chloroquine (B1663885) against this resistant strain. nih.gov This highlights the potential of this chemical series for developing new antimalarial drugs.
Compound List
| Compound Name |
|---|
| This compound |
| 3-Benzyloxyflavone |
| Donepezil |
| Pyranone-carbamate |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile |
| 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamide |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) |
| 3-(Benzylsulfonamido)benzamide |
| 3-(Benzylthio)benzamide |
| 5-((3-Amidobenzyl)oxy)nicotinamide |
| 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide |
| N-(2-aminoethyl)-N-phenyl benzamide |
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamide |
| N-benzoyl-2-hydroxybenzamide |
| Chloroquine |
Antiviral Activity
Other Pharmacological Activities
Benzamide derivatives have shown potential as anti-inflammatory agents. Their mechanism of action is often linked to the inhibition of key inflammatory mediators. For instance, some benzamides can inhibit the transcription factor NF-kappaB, which in turn reduces the production of tumor necrosis factor-alpha (TNF-alpha), a key cytokine in the inflammatory response. nih.gov
In vitro studies on certain benzamides have demonstrated the inhibition of cyclooxygenase-2 (COX-2) by competitively binding to the arachidonic acid site. This leads to a reduction in the synthesis of prostaglandin (B15479496) E2 (PGE2). The presence of a benzyloxy group may enhance this activity. vulcanchem.com
The anti-inflammatory effects of benzamides and nicotinamides have been studied, with compounds like metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) showing a dose-dependent inhibition of lipopolysaccharide-induced TNF-alpha in mice. nih.gov Furthermore, N-(benzyloxy)-benzamide and its analogues have been investigated for their potential as anti-inflammatory drugs, with some chromone-based derivatives showing promise as selective COX-2 inhibitors. derpharmachemica.com
The antioxidant potential of benzamide derivatives has been another area of scientific investigation. These compounds can act as free radical scavengers, which may help protect cells from oxidative stress. researchgate.net
Studies on a series of new benzamide derivatives, structurally similar to paracetamol, have analyzed their antioxidant activity. Molecular docking studies have suggested that these molecules may interact with heme oxygenase, an enzyme involved in the cellular antioxidant defense system. researchgate.net The benzamide nucleus is a structural motif found in many compounds that exhibit a broad range of biological activities, including antioxidant effects. researchgate.net
The analgesic, or pain-relieving, properties of benzamide derivatives are often linked to their anti-inflammatory mechanisms, such as the inhibition of prostanoids produced by COX-2. derpharmachemica.com By reducing inflammation, these compounds can also alleviate pain. The design of selective COX-2 inhibitors is a key strategy in developing new analgesic drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com
Research into 1,4-dihydropyridine (B1200194) hybrid benzamide derivatives has been conducted to evaluate their analgesic activity. researchgate.net
Derivatives of 4-(benzyloxy)-benzamide have been evaluated for their potential as anticonvulsant agents for the treatment of epilepsy. uj.edu.pl These compounds have been tested in preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scMet) tests in rodents. uj.edu.pl
Structure-activity relationship (SAR) studies have indicated that the presence of a small oxygen-containing functional group is associated with the anticonvulsant properties of some (arylalkyl)imidazoles, a class of antiepileptic drugs. researchgate.net For some (R)-N-Benzyl 2-Acetamido-3-oxypropionamide analogs, it was found that smaller, non-bulky substituents at the 3-oxy position resulted in more pronounced seizure protection in the MES test. nih.gov
One study of 4-(benzyloxy)-benzamides found that a 2N-methylaminoethanol derivative displayed anti-MES activity in mice with a protective index higher than that of the established antiepileptic drug valproate. uj.edu.pl
Table 2: Anticonvulsant Activity of a 4-(Benzyloxy)-benzamide Derivative
| Compound | Test Model | Activity | Protective Index (TD₅₀/ED₅₀) |
|---|---|---|---|
| 2N-methylaminoethanol derivative of 4-(benzyloxy)-benzamide | Maximal Electroshock Seizure (MES) in mice | Anticonvulsant | 2.536 (higher than valproate) uj.edu.pl |
Carbonic Anhydrase Inhibition
The benzamide scaffold, particularly when combined with a sulfonamide group, is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes. The cytosolic isoforms hCA I and hCA II are significant therapeutic targets for conditions like glaucoma, hypertension, and neurological disorders. ju.edu.jo
Research into benzenesulfonamides has demonstrated their effectiveness as CA inhibitors. Current time information in Bangalore, IN. In this context, derivatives of this compound have been explored. Specifically, 3-Hydroxy-1H-quinazoline-2,4-dione, a scaffold that can be derived from or related to benzamide structures, has been investigated in the development of new carbonic anhydrase inhibitors, with related compounds like this compound being part of these synthetic explorations. google.com
Studies on related N-(3-sulfamoylphenyl)benzamide derivatives have shown potent inhibitory activity. For instance, certain propanamide/benzamide derivatives have been synthesized and tested against the most abundant human CA isozymes, hCA I and hCA II. ju.edu.jo One of the most effective compounds in this series, designated P4, exhibited significant inhibition with the following constants: ju.edu.jo
| Compound | Target Enzyme | Kᵢ (µM) |
| P4 | hCA I | 0.22 ± 0.01 |
| P4 | hCA II | 0.33 ± 0.05 |
These findings underscore the potential of the benzamide core structure, shared by this compound, in designing potent inhibitors of carbonic anhydrase. ju.edu.jo
P2X7 Receptor Modulation
The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has emerged as a significant target for therapeutic intervention in chronic inflammatory diseases, neuropathic pain, and neurodegenerative conditions. scielo.br The modulation of this receptor by small molecules is an active area of research.
While studies may not focus exclusively on the parent this compound, structurally related analogs have been developed and evaluated for their ability to interact with the P2X7 receptor. For example, adamantanyl benzamide analogues have been investigated as potent antagonists for the P2X7 receptor. scielo.br These compounds are of interest for developing tracers for Positron Emission Tomography (PET) to image microglial activation, a process where the P2X7 receptor plays a crucial role. scielo.br
Furthermore, more complex derivatives incorporating the benzyloxy and benzamide moieties, such as N-[2-(4-benzyloxypiperidin-1-yl)-2-(3,1-thiazol-5-yl)ethyl]benzamide, have been specifically designed for their P2X7 receptor modulating properties. researchgate.net This indicates that the benzyloxybenzamide framework can be a valuable component in the design of ligands that target the P2X7 receptor.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from atheroprotective high-density lipoprotein (HDL) to proatherogenic very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.gov Inhibition of CETP is therefore a promising strategy for treating dyslipidemia by raising HDL cholesterol and lowering LDL cholesterol levels. nih.gov
While direct studies on this compound as a CETP inhibitor are not extensively documented in the reviewed literature, research on structurally related compounds highlights the potential of this chemical scaffold. Various benzamide derivatives have been synthesized and evaluated for CETP inhibition. nih.gov Research groups have designed a range of inhibitors, including chlorobenzyl benzamides and fluorinated benzamides. ju.edu.jo A significant finding is the synthesis and investigation of N-(4-benzyloxyphenyl)-4-methyl-benzenesulfonamides as potential CETP inhibitors. ju.edu.jo The inclusion of the benzyloxyphenyl group in this series demonstrates its relevance in the design of molecules targeting CETP.
In studies of other benzamide series, such as oxoacetamido-benzamides, specific compounds have shown potent activity. For example, one derivative, compound 9g, was identified with a half-maximal inhibitory concentration (IC50) of 0.96 μM. nih.gov Another study on chlorobenzyl benzamides identified a derivative, 8a, with an IC50 of 1.6 µM.
| Compound Class | Example Compound | IC₅₀ (µM) |
| Oxoacetamido-benzamides | 9g | 0.96 |
| Chlorobenzyl benzamides | 8a | 1.6 |
These findings suggest that the broader benzamide class, including structures with benzyloxy-related substitutions, serves as a promising foundation for the development of novel CETP inhibitors. ju.edu.jo
Tyrosinase Inhibition for Skin Conditions
Tyrosinase is the rate-limiting enzyme in melanogenesis, the process of melanin (B1238610) synthesis. Inhibiting this enzyme is a primary strategy for treating hyperpigmentation disorders and is of great interest in the development of skin-whitening agents for cosmetic applications. nih.gov
Derivatives of N-benzylbenzamide have been identified as a new series of depigmentation agents with tyrosinase inhibitory activity. Research has shown that the incorporation of a lipophilic moiety, such as an adamantyl group, can enhance the depigmenting power of these benzamide derivatives.
Moreover, studies on other classes of compounds have shown that introducing a benzyloxy group can significantly enhance tyrosinase inhibition. The incorporation of a benzyloxy group into a pyrazoline ring, for example, was found to enhance the interaction with the active site of tyrosinase, leading to potent inhibitory activity. Specific compounds from this series demonstrated excellent inhibition.
| Compound | Target | IC₅₀ (µM) |
| Pyrazoline Derivative 20a | Tyrosinase | 1.206 |
| Pyrazoline Derivative 20b | Tyrosinase | 0.278 |
| Pyrazoline Derivative 20c | Tyrosinase | 0.043 |
These results indicate that the benzyloxy-benzamide scaffold is a highly relevant structure for designing novel and effective tyrosinase inhibitors for application in skin conditions related to hyperpigmentation.
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Activity and Reactivity
The biological activity and chemical reactivity of 3-(benzyloxy)benzamide analogs are significantly influenced by the nature and position of substituents on both the benzamide (B126) and benzyloxy rings.
Quantitative structure-activity relationship (QSAR) studies on related benzamide structures, such as 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide, have revealed that hydrophobic substituents at the para-position of the phenyl ring can enhance activity. jst.go.jp Specifically, the introduction of halogens like fluorine, chlorine, and bromine, or small alkyl groups such as methyl, ethyl, and propyl, has been shown to slightly increase inhibitory activity against chitin (B13524) synthesis. jst.go.jp Conversely, bulky substituents like tert-butyl or electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3) can drastically decrease activity. jst.go.jp This suggests that while hydrophobicity is favored, steric hindrance is detrimental. jst.go.jp
In the context of 4-(phenoxy) and 4-(benzyloxy)benzamides as inhibitors of the mono-ADP-ribosyltransferase ARTD10, the position of substituents on the B-ring is critical. For instance, an ortho-fluoro substituent resulted in the highest potency, whereas a para-fluoro group led to the least potent compound. nih.gov This highlights the importance of substituent placement in optimizing interactions with the target protein.
Furthermore, the electronic properties of substituents can modulate the acidity of the amide NH group, which in turn can affect biological activity. acs.org For example, introducing electron-deficient substituents on the aromatic ring can increase the acidity of the amide proton and enhance lipophilicity, potentially leading to more favorable biological interactions. acs.org The presence of a methoxy (B1213986) group has also been noted to affect reactivity, where it can be substituted under certain reaction conditions.
The reactivity of the benzyloxy group itself is also a key consideration. It can be oxidized to form corresponding aldehydes or carboxylic acids, which could be a metabolic pathway or a synthetic handle for further derivatization.
The following table summarizes the influence of various substituents on the activity of benzamide derivatives based on related studies.
| Compound Class | Substituent | Position | Effect on Activity | Reference |
| 2,6-dimethoxy-N-(3-phenylisoxazol-5-yl)benzamide | F, Cl, Br, Me, Et, Pr | para on phenyl | Slight enhancement | jst.go.jp |
| 2,6-dimethoxy-N-(3-phenylisoxazol-5-yl)benzamide | NO2, CF3, t-Bu | para on phenyl | Drastic decrease | jst.go.jp |
| 4-(phenoxy)benzamide derivatives | Fluorine | ortho | Highest potency | |
| 4-(phenoxy)benzamide derivatives | Bromine | ortho | Moderate potency | |
| 4-(phenoxy)benzamide derivatives | Fluorine | para | Least potent |
Impact of Amide Linker Modifications on Activity
Modifications to the amide linker in benzamide derivatives have been explored to enhance biological activity and modulate physicochemical properties. The amide bond is a crucial structural motif, providing a stable link between different parts of the molecule and participating in hydrogen bonding interactions with biological targets. vulcanchem.com
In the development of multi-target-directed ligands for Alzheimer's disease, reducing the amide bond in certain derivatives was a key modification. mdpi.com This change from an amide to an amine linker influenced the inhibitory activity against enzymes like BACE1. mdpi.com Research on chromone-donepezil based derivatives showed that compounds with an ethylene (B1197577) group in the amide linker were the most active against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com
The bioisosteric replacement of the amide linker is a common strategy. The O-benzylhydroxylamine moiety (-CONHOCH2-Ar) is considered a bioisosteric analog of the conventional amide linker (-CONHCH2CH2-). derpharmachemica.com This modification has been incorporated into N-(benzyloxy)-chromone-carboxamides, which have shown potential as analgesic and anti-inflammatory agents. derpharmachemica.com
In the context of sirtuin-2 (SIRT2) inhibitors, replacing a sulfonamide linker with a thioether, sulfoxide, or sulfone group in 3-(benzylsulfonamido)benzamide analogs was investigated. nih.gov Molecular modeling suggested an unfavorable role for the sulfonamide moiety in SIRT2 binding. nih.gov Experimental results confirmed this, with thioether analogues demonstrating a two- to three-fold increase in potency compared to their sulfonamide counterparts. nih.gov This highlights how modifications to the linker can significantly impact target engagement.
The table below illustrates the impact of linker modifications on the activity of benzamide analogs.
| Original Linker | Modified Linker | Compound Class | Impact on Activity | Reference |
| Amide | Amine | Donepezil-based derivatives | Influenced BACE1 inhibition | mdpi.com |
| Amide | Amide with ethylene group | Chromone-donepezil derivatives | Most active against ChEs | mdpi.com |
| -CONHCH2CH2- | -CONHOCH2-Ar | Chromone-carboxamides | Potential analgesic/anti-inflammatory | derpharmachemica.com |
| Sulfonamide | Thioether | 3-(benzylsulfonamido)benzamide | 2-3 fold increase in SIRT2 inhibition | nih.gov |
Role of Specific Moieties (e.g., Benzyloxy, Piperazine, Heterocycles) in Target Interaction and Affinity
The benzyloxy group is a prominent feature that significantly influences the properties of these compounds. It can enhance solubility and participate in biological interactions. In some cases, the benzyloxy group can be oxidized to form aldehydes or carboxylic acids. Its presence is also important for receptor binding, and its stereochemistry can be a determining factor for specificity. The benzyloxy group, being a benzyl (B1604629) ether, is relatively stable and less reactive under nucleophilic conditions, making it a useful structural component in drug design. mdpi.com
Heterocyclic moieties are frequently incorporated into benzamide structures to enhance biological activity. For instance, in a series of N-benzimidazole-derived carboxamides, the type of substituents on the benzimidazole (B57391) core was found to strongly impact antiproliferative activity. mdpi.com A derivative with a methyl group on the benzimidazole, along with hydroxy and methoxy groups on the phenyl ring and a cyano group on the benzimidazole nucleus, showed selective activity against the MCF-7 breast cancer cell line. mdpi.com Similarly, the incorporation of an indole-oxadiazole-benzamide hybrid structure has been shown to be effective for tyrosinase inhibition. researchgate.net In the context of anticonvulsant activity, an imidazole (B134444) ring combined with a lipophilic aryl portion is associated with facilitating penetration of the blood-brain barrier. researchgate.net
The following table details the role of specific moieties in various benzamide derivatives:
| Moiety | Compound Class | Role in Activity/Affinity | Reference |
| Benzyloxy | General benzamide derivatives | Enhances solubility, participates in biological interactions, can be oxidized. | |
| Benzotriazolyl | 3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide | Can bind to metal ions, affecting enzymatic activities and signaling pathways. | |
| Methoxyphenyl | 3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide | Interacts with hydrophobic pockets in proteins, modulating their function. | |
| N-methyl-benzimidazole with cyano group | N-Benzimidazole-derived carboxamides | Showed selective antiproliferative activity against MCF-7 cell line. mdpi.com | mdpi.com |
| Imidazole ring | (Arylalkyl)imidazoles | Associated with anticonvulsant properties and penetration of the blood-brain barrier. researchgate.net | researchgate.net |
Stereochemical Considerations and Diastereoselectivity in Synthesis and Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that influences both the synthesis and biological activity of this compound derivatives. The specific spatial orientation of functional groups can dramatically affect how a molecule interacts with its biological target.
In the synthesis of chiral molecules, achieving high diastereoselectivity—the preferential formation of one diastereomer over another—is often a key goal. For example, the synthesis of chiral 2-(2-benzyloxyphenyl)oxazolines, which are related to benzamide structures, has been studied to control stereochemical outcomes. mdpi.com The use of chiral auxiliaries, such as a valine-derived 4-isopropyl oxazoline, can induce good diastereoselectivity in reactions like the Wittig rearrangement, although subsequent steps might compromise this selectivity through racemization. mdpi.com
The biological activity of a compound can be highly dependent on its stereochemistry. For instance, in a series of N-[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl] derivatives, the (2R,3R)-stereochemistry in the butyl chain was suggested to enhance receptor binding specificity compared to simpler, non-chiral analogs. Similarly, for inhibitors of the second bromodomain of BRD2, the stereochemistry at the benzylic carbon is crucial. doi.org Crystal structures have shown that substituents with an (R) stereochemistry would have close contacts with nearby aromatic rings, requiring a conformational change that would move the benzyl group away from a key binding shelf. doi.org
The synthesis of complex molecules often involves steps where new stereocenters are created. For example, the synthesis of (3S,5S,6R)-5-(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-ol involves multiple stereocenters, and controlling the stereoselectivity of the reactions is essential to obtain the desired isomer. evitachem.com In the synthesis of 2-aryl-3-aminoazepanes, a one-pot reduction and ring-enlargement process can proceed in a totally regio- and diastereoselective manner. researchgate.net
The table below provides examples of how stereochemistry and diastereoselectivity are important in the synthesis and activity of related compounds.
| Compound/Process | Stereochemical Feature | Significance | Reference |
| N-[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl] derivatives | (2R,3R)-stereochemistry in the butyl chain | May enhance receptor binding specificity. | |
| BRD2 BD2 inhibitors | (R) vs (S) stereochemistry at the benzylic carbon | (R)-substituents may cause steric clashes, affecting binding. doi.org | doi.org |
| Wittig rearrangement of 2-(2-benzyloxyphenyl)oxazolines | Use of valine-derived chiral auxiliary | Achieves good diastereoselectivity in the rearrangement. mdpi.com | mdpi.com |
| Synthesis of 2-aryl-3-aminoazepanes | One-pot reduction and ring-enlargement | Proceeds with high regio- and diastereoselectivity. researchgate.net | researchgate.net |
Computational Chemistry and Molecular Modeling
Molecular Docking Studies
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is often used to predict the interaction between a small molecule ligand and a protein target.
Molecular docking simulations are employed to predict how 3-(Benzyloxy)benzamide and its analogues interact with target proteins at the molecular level. smolecule.com These studies can identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. aklectures.com For instance, in studies of related N-(benzyloxy)-benzamide derivatives, the benzamide (B126) moiety is often involved in forming crucial hydrogen bonds with amino acid residues in the active site of an enzyme. derpharmachemica.combohrium.com The benzyloxy group, with its aromatic ring, can participate in pi-pi stacking or pi-alkyl interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov
A primary output of molecular docking studies is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov This value helps in ranking potential ligands and predicting their potency. Lower binding energy values typically indicate a more stable ligand-protein complex and, thus, higher predicted affinity. tandfonline.com For example, docking studies on N-(benzyloxy)-chromone-carboxamide derivatives against the COX-2 enzyme yielded LibDock scores ranging from 113.4 to 139.0, which were compared to the standard drug celecoxib. derpharmachemica.com Another study on a benzamide derivative docked against the COVID-19 main protease (PDB ID: 6LU7) reported a binding energy of -8.90 kcal/mol. auctoresonline.org
The specificity of a compound for its target can also be analyzed by comparing its binding affinity to the target protein versus other off-target proteins. For N-adamantyl-(benzyloxy)benzamide derivatives, researchers found that substitutions on the benzyloxy ring could drastically alter the affinity and selectivity for cannabinoid receptors CB1 and CB2. uniba.it Such analyses are crucial for predicting the potential efficacy and side-effect profile of a compound.
| Compound/Derivative Class | Protein Target (PDB ID) | Reported Binding Affinity/Score | Reference |
|---|---|---|---|
| 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-COV2-VARIANT (8BEC) | -7.6 kcal/mol | nih.gov |
| N-(Benzyloxy)-6-fluro-chromone-2-carboxamides | Mus musculus COX-2 (3LN1) | LibDock Score: 113.4-139.0 | derpharmachemica.com |
| 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (Derivative 6a) | M. tuberculosis InhA | Total Score: 8.64 | nih.gov |
| Benzamide Pyrazolone Derivatives | COVID-19 Main Protease (6LU7) | -8.90 kcal/mol | auctoresonline.org |
Enzyme active sites are complex environments composed of a unique combination of amino acid residues that create a specific chemical landscape. libretexts.org These sites often contain both polar regions, capable of forming hydrogen bonds, and non-polar, hydrophobic subpockets. aklectures.comd-nb.info The benzyloxy group in this compound is lipophilic and introduces steric bulk, making its interaction with hydrophobic subpockets a key area of exploration in docking studies. vulcanchem.com
The ability of this benzyloxy moiety to fit into narrow, hydrophobic pockets within an enzyme's active site can be a determining factor for binding and selectivity. brad.ac.uknottingham.ac.uk Studies on enzyme channels show that active sites are often buried, and access is controlled by channels whose linings have specific physicochemical properties. d-nb.info The hydrophobic nature of the benzyloxy group would favor its entry and accommodation within a channel or subpocket lined with non-polar amino acid residues such as leucine (B10760876), isoleucine, and valine. d-nb.info Docking simulations allow researchers to visualize how the ligand orients itself to maximize these favorable hydrophobic interactions while simultaneously satisfying hydrogen bonding requirements through its benzamide group. derpharmachemica.comnih.gov
Analysis of Binding Affinity and Specificity
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) are powerful tools for understanding molecular properties.
Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure (its ground state geometry) must be determined. This is achieved through geometry optimization. For compounds like this compound, this is commonly performed using Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, or the Hartree-Fock (HF) method. researchgate.net These methods are paired with a basis set, such as 6-31G(d,p) or 6-311++G(d,p), which describes the atomic orbitals used in the calculation. researchgate.netderpharmachemica.comgrafiati.com
In a study on the closely related 3-(Benzyloxy)benzoic acid, researchers utilized both DFT/B3LYP and HF methods to optimize the molecular geometry. researchgate.net The calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles. epstem.net These theoretical values can then be compared with experimental data if available, for example, from X-ray crystallography, to validate the computational model. researchgate.net The optimization process ensures that all subsequent calculations, such as vibrational frequencies, are performed on the most energetically favorable conformation of the molecule. q-chem.com
| Computational Method | Basis Set | Purpose | Typical Application |
|---|---|---|---|
| DFT (B3LYP) | 6-31G(d,p), 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | Calculating stable molecular structures and predicting IR/Raman spectra. researchgate.netresearchgate.netepstem.net |
| HF (Hartree-Fock) | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies | A foundational ab initio method, often used as a comparison for DFT. researchgate.net |
| TD-DFT | 6-311G(d,p) | Electronic Transitions | Predicting UV-Vis absorption spectra. researchgate.net |
Following geometry optimization, a vibrational frequency analysis is typically performed. q-chem.com This calculation predicts the frequencies of the normal modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. nih.gov By comparing the theoretically calculated spectrum with an experimentally obtained one, researchers can confirm the structure of the synthesized compound and gain insight into its bonding characteristics. researchgate.net
For 3-(Benzyloxy)benzoic acid, theoretical vibrational frequencies were calculated using the DFT/B3LYP and HF methods and were compared with experimental FT-IR and FT-Raman data. researchgate.net The calculated frequencies are often scaled by a specific factor to better match the experimental values, accounting for systematic errors in the computational method and the effects of anharmonicity. researchgate.netepstem.net The analysis involves assigning specific vibrational modes to the calculated frequencies, such as C=O stretching, N-H stretching, C-H bending, and aromatic ring vibrations, which provides a detailed "fingerprint" of the molecule's dynamic structure. derpharmachemica.com
Electronic Structure and Reactivity Descriptors (e.g., Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP))
Computational studies, particularly those employing density functional theory (DFT), offer a detailed view of the electronic properties of this compound. Analysis of a related compound, N-(3-acetylphenyl)-3-(benzyloxy)benzamide, using the M06-2X/6-311G(d,p) level of theory, provides analogous insights into the electronic character of the this compound scaffold.
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. For structures containing the benzyloxybenzamide moiety, negative potential regions are predominantly localized on the carbonyl oxygen atoms. This high electron density suggests that these sites are favorable for electrophilic interactions and play a key role in forming intermolecular interactions, such as hydrogen bonds.
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The energy gap between the HOMO and LUMO orbitals is an indicator of molecular reactivity. For a related benzyloxybenzamide derivative, this gap is calculated to be approximately 4.5 eV, which suggests moderate reactivity and kinetic stability. vulcanchem.com The distribution of these orbitals reveals that the HOMO is typically localized over the electron-rich benzamide and benzyloxy rings, while the LUMO is distributed across the benzoyl portion of the molecule.
Below is a table summarizing the key computational descriptors for a molecule structurally related to this compound.
| Descriptor | Finding | Implication |
| HOMO-LUMO Gap | ~4.5 eV vulcanchem.com | Indicates moderate chemical reactivity and stability. vulcanchem.com |
| MEP Negative Regions | Localized on carbonyl oxygens. vulcanchem.com | Favorable sites for electrophilic attack and hydrogen bonding. vulcanchem.com |
| NBO Analysis | Significant n → π* and n → σ* interactions. | High degree of intramolecular charge transfer and resonance stabilization. |
| Key Interactions | π-π stacking from the benzyloxy moiety. vulcanchem.com | Contributes to intermolecular and crystal packing forces. vulcanchem.com |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a dynamic perspective on how this compound and its derivatives behave over time, particularly in biological systems. These simulations are instrumental in understanding conformational changes and binding interactions with macromolecules.
Enzyme Flexibility and Stiffening Effects
While specific MD studies on this compound's direct effect on enzyme flexibility are not extensively documented in publicly available literature, research on analogous benzamide-based inhibitors provides a framework for understanding potential interactions. Benzamide derivatives are known inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP).
Amyloid Peptide Aggregation Modeling
The aggregation of amyloid peptides, particularly amyloid-beta (Aβ), is a central pathological event in Alzheimer's disease. Small molecules capable of inhibiting this aggregation process are of significant therapeutic interest. MD simulations are a powerful tool for modeling the interaction of potential inhibitors with amyloid peptide monomers or oligomers.
Although direct modeling studies featuring this compound are not prominent, research on similar aromatic compounds shows that they can interfere with the aggregation process through several mechanisms. MD simulations can model how these molecules bind to the amyloid peptide. The benzyloxy and benzamide moieties of this compound could interact with the hydrophobic core and aromatic residues (like Phe and Tyr) of the Aβ peptide. These interactions can disrupt the critical β-sheet formation that is necessary for amyloid fibril elongation. By binding to hydrophobic patches on the peptide surface, the compound can stabilize non-aggregation-prone conformations or sterically hinder the association of peptide monomers.
Pharmacophore Mapping and in silico Drug Design
Pharmacophore mapping is a cornerstone of modern drug discovery, allowing for the identification of the essential three-dimensional arrangement of chemical features necessary for biological activity. This model can then be used to screen large virtual libraries for new potential drug candidates.
For a class of compounds including this compound derivatives, a pharmacophore model would typically consist of several key features:
Hydrogen Bond Acceptors: The carbonyl oxygen of the benzamide group is a strong hydrogen bond acceptor.
Hydrogen Bond Donors: The amide (N-H) group serves as a crucial hydrogen bond donor.
Aromatic/Hydrophobic Regions: Both the benzoyl ring and the benzyl (B1604629) group of the benzyloxy substituent provide extensive aromatic and hydrophobic features, which are critical for engaging with nonpolar pockets in a target protein.
In the context of in silico drug design, derivatives of 3-(benzyloxy)benzoic acid have been explored as scaffolds for various therapeutic targets. For instance, in the design of inhibitors for enzymes, the this compound core can serve as a starting point. Virtual screening campaigns can be initiated using a pharmacophore model derived from this scaffold. Potential hits from these screens are then subjected to molecular docking simulations to predict their binding mode and affinity within the target's active site. The modular nature of the this compound structure—comprising the benzamide core, the flexible benzyloxy group, and the potential for substitution on the second phenyl ring—makes it an attractive template for combinatorial library design and lead optimization.
The table below outlines a hypothetical pharmacophore model based on the structural features of this compound.
| Pharmacophore Feature | Structural Origin in this compound | Potential Interaction |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Forms hydrogen bonds with donor residues (e.g., Lys, Arg) in a binding site. |
| Hydrogen Bond Donor | Amide Hydrogen (N-H) | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu) in a binding site. |
| Aromatic Ring 1 | Benzoyl Ring | Engages in π-π stacking or hydrophobic interactions. |
| Aromatic Ring 2 | Benzyl Ring of the Benzyloxy Group | Provides additional hydrophobic and aromatic interactions, often in a different region of the binding pocket. |
| Hydrophobic Feature | Methylene Bridge (-CH2-) | Contributes to hydrophobic interactions and provides conformational flexibility. |
This structured approach, combining computational modeling with simulation and pharmacophore mapping, provides a powerful engine for understanding the chemical properties of this compound and accelerating the design of new molecules with desired biological activities.
Advanced Research Applications
Development as Chemical Tools in Biological Research
Benzamide (B126) derivatives, including those with a benzyloxy group, are recognized for their utility as chemical tools to probe biological systems. fmach.it The structural framework of 3-(Benzyloxy)benzamide allows for modifications that can lead to the development of potent and selective inhibitors for specific enzymes or protein-protein interactions.
One area of significant application is in the study of protein aggregation, a hallmark of many neurodegenerative diseases. nih.gov Arylamide derivatives have been effectively used to inhibit the aggregation of proteins like amyloid-β and human islet amyloid polypeptide (hIAPP). researchgate.net For instance, certain benzamide-based compounds have been designed as multi-site inhibitors of acetylcholinesterase (AChE), while also showing effects against the aggregation of amyloid-β. researchgate.netbohrium.com The ability of these compounds to interfere with the aggregation process makes them valuable tools for understanding the molecular mechanisms behind these disorders. nih.govresearchgate.net
Furthermore, 4-(benzyloxy)benzamide (B74015) derivatives have been identified as potent and selective inhibitors of the mono-ADP-ribosyltransferase PARP10/ARTD10. nih.gov One such derivative, compound 32, demonstrated an IC₅₀ of 230 nM and was able to rescue cells from ARTD10-induced cell death. nih.gov This highlights the potential of the benzyloxybenzamide scaffold in creating specific molecular probes to elucidate the function of enzymes involved in critical cellular processes like DNA repair and cell signaling. nih.gov The development of such tool compounds is crucial for validating new therapeutic targets and for dissecting complex biological pathways. fmach.itnih.gov
More complex derivatives, such as benzodioxane-benzamides, have been investigated as inhibitors of the bacterial cell division protein FtsZ, showing antimicrobial activity against Gram-positive bacteria. mdpi.com These studies underscore the adaptability of the benzamide core in designing molecules that can interact with specific biological targets, thereby serving as essential chemical probes in medicinal chemistry and chemical biology. fmach.itmdpi.com
Potential in Advanced Materials Synthesis (e.g., Polymers, Nanomaterials)
The unique chemical structure of this compound and its analogues lends itself to applications in materials science, particularly in the synthesis of advanced materials like polymers and nanomaterials. While direct applications of the parent compound are not extensively documented in this context, the benzamide moiety is a well-established functional group in polymer chemistry.
The synthesis of advanced materials is a field that leverages novel compositions and structures to create materials with unique properties for applications ranging from renewable energy to nanoelectronics. hku.hkstanford.edu Benzamide-containing molecules can be used as monomers or as building blocks for creating larger, self-assembling structures. For example, dendronized polymers featuring tapered units like 3,4,5-tris[4-(n-dodecan-1-yloxy)benzyloxy] benzoate (B1203000) have been shown to self-assemble into columnar structures, forming a basis for liquid crystalline polymers. researchgate.net The presence of the benzyloxy groups in these complex structures is critical to inducing the desired self-assembly and helical organization. researchgate.net
The principles of using functionalized benzamides can be extended to the creation of nanomaterials. Nanoparticle-based self-assembly is a widely used technique to generate a variety of structures, sometimes in combination with macromolecules. researchgate.net The functional groups on the benzamide scaffold, including the benzyloxy group, can be tailored to direct these assembly processes, leading to materials with specific and predictable architectures at the nanoscale. stanford.edu While research may focus on more complex substituted benzamides, the fundamental chemistry provides a basis for exploring this compound as a precursor or a model compound in the development of new functional polymers and nanomaterials. hku.hk
Spectroscopic Analysis in Research (e.g., Thioflavin T Fluorescence, NMR, IR, MS)
Spectroscopic techniques are indispensable for the characterization of newly synthesized compounds like this compound and for studying their interactions in biological and material systems.
Thioflavin T (ThT) Fluorescence: In the context of biological research, particularly in studies of protein aggregation, Thioflavin T fluorescence assays are a standard method. researchgate.net ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. bmglabtech.com While ThT is not used to analyze this compound itself, this assay is crucial for evaluating the efficacy of benzamide derivatives as inhibitors of protein aggregation. researchgate.net Researchers synthesize libraries of compounds based on the benzamide scaffold and use the ThT assay to screen for hits that can prevent or disrupt the formation of amyloid aggregates, as seen in studies of insulin (B600854) aggregation. researchgate.net
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of this compound and its derivatives. For example, in the synthesis of related compounds like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, ¹H NMR spectra show characteristic signals for the aromatic protons, the benzylic protons of the -CH₂- group (typically around 5.10-5.11 ppm), and the amide proton (-NH). mdpi.com Similarly, ¹³C NMR provides detailed information about the carbon skeleton of the molecule. mdpi.com These techniques are routinely used to verify the successful synthesis and purity of the target compounds. mdpi.comacs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within a molecule. For benzamide derivatives, the IR spectrum would typically show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as C-O stretching from the benzyloxy ether linkage and vibrations from the aromatic rings. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition. Techniques like Electrospray Ionization (ESI-MS) are commonly used to obtain the mass-to-charge ratio (m/z) of the molecular ion, often as [M+H]⁺ or [M+2]⁺, which provides definitive confirmation of the compound's identity. mdpi.comacs.org
These spectroscopic methods, often used in combination, provide a comprehensive characterization of this compound and its derivatives, which is essential for any advanced research application. acs.orgresearchgate.net
Interactive Data Table: Spectroscopic Data for Related Benzamide Derivatives
| Compound/Derivative Class | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spec (m/z) | Reference |
| 4-(benzyloxy)-N-(3-chloro-2-(thiophen-2-yl)-4-oxoazetidin-1-yl)benzamide | 5.02 (d, 1H), 5.11 (s, 2H), 5.51 (d, 1H), 6.77-8.0 (m, aromatic H), 8.4 (s, 1H, NH) | 61.6, 62.8, 71.8, 106.4, 115.3, 118.0, 121.1, 124.6, 128.7, 131.0, 132.5, 134.9, 137.3, 139.7, 158.4, 159.5, 161.1 | 414.06 [M+2]⁺ | mdpi.com |
| 2-(m-Tolyl)naphtho[2,1-d]thiazole | 2.47 (s, 3H), 7.30-8.11 (m, aromatic H) | 21.35, 121.65, 124.59, 125.12, 125.91, 126.96, 127.35, 127.75, 128.07, 128.93, 128.94, 131.00, 131.54, 132.10, 133.56, 138.86, 152.16, 167.42 | Not specified | acs.org |
| 2-(Benzyloxy)-N-(2-hydroxy-1-phenylethyl)benzamide | Not specified | Not specified | 348.1594 [M+H]⁺ | mdpi.com |
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 3-(Benzyloxy)benzamide derivatives in laboratory settings?
- Methodological Answer : Prior to synthesis, conduct a thorough hazard analysis for all reagents (e.g., O-benzyl hydroxylamine hydrochloride, dichloromethane) and evaluate risks associated with thermal instability. Use fume hoods, gloves, and eye protection, as compound decomposition may release hazardous byproducts. Mutagenicity assessments (e.g., Ames II testing) should guide handling; while this compound derivatives exhibit lower mutagenicity than some analogs, protocols akin to handling benzyl chloride are recommended .
Q. What are the standard techniques for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are critical for structural confirmation. Elemental analysis ensures purity and stoichiometric accuracy. For example, IR peaks at ~1639 cm⁻¹ (amide C=O stretch) and NMR shifts for benzyloxy protons (δ ~4.3–5.0 ppm) are diagnostic. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How should intermediates like sodium pivalate be prepared to ensure high-purity final products?
- Methodological Answer : Use anhydrous sodium pivalate and ensure rigorous drying (e.g., under vacuum at 60°C for 24 hours). Contaminants in sodium pivalate can reduce product purity by >10%, as observed in Schlenk flask reactions under inert atmospheres. Immediate transfer of intermediates to subsequent steps minimizes decomposition .
Advanced Research Questions
Q. How can researchers mitigate thermal decomposition of this compound intermediates during synthesis?
- Methodological Answer : Avoid prolonged heating above 40°C. Use vacuum distillation for solvent removal instead of rotary evaporation. For heat-sensitive steps (e.g., acyloxy transfer), maintain reaction temperatures below 25°C and employ inert gas purging (argon/nitrogen). Real-time monitoring via differential scanning calorimetry (DSC) can identify decomposition thresholds .
Q. What strategies resolve contradictions in reported mutagenicity data for benzamide derivatives?
- Methodological Answer : Compare Ames test results across structurally similar analogs (e.g., 3-aminobenzamide vs. This compound) under standardized conditions. Dose-response curves and metabolic activation (e.g., S9 liver homogenate) clarify false positives. Cross-validate findings with computational toxicity models (e.g., QSAR) to prioritize low-risk derivatives .
Q. How do structural modifications (e.g., trifluoromethyl substitution) impact the biological activity of this compound analogs?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to enhance metabolic stability and receptor binding. For PARP inhibition studies, compare IC₅₀ values of this compound derivatives against controls like NU1022. Use crystallography or molecular docking to map interactions with target enzymes (e.g., poly(ADP-ribose) synthetase) .
Q. What experimental designs address off-target effects of benzamide derivatives in cellular assays?
- Methodological Answer : Employ dual-inhibitor studies (e.g., this compound + 3-aminobenzamide) to isolate poly(ADP-ribose) synthetase inhibition from glucose metabolism interference. Use RNA sequencing to identify unintended gene expression changes. Dose optimization (≤50 μM) minimizes cytotoxicity while retaining target specificity .
Data Analysis and Optimization
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodological Answer : Assign ambiguous peaks using 2D NMR (HSQC, HMBC) to differentiate between benzyloxy protons and aromatic signals. Compare experimental shifts with computed chemical shifts (DFT/B3LYP). For diastereomeric mixtures, chiral HPLC or Mosher ester analysis clarifies stereochemical outcomes .
Q. What steps improve yield in multi-step syntheses of this compound analogs?
- Methodological Answer : Optimize stoichiometry for acyl chloride coupling (1.2:1 molar ratio of benzoyl chloride to O-benzyl hydroxylamine). Use trichloroisocyanuric acid as a mild oxidizing agent to minimize side reactions. For scale-up, replace batch reactors with flow chemistry setups to enhance heat and mass transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
